molecular formula C34H28O4 B14008498 1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol CAS No. 53134-82-0

1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol

Cat. No.: B14008498
CAS No.: 53134-82-0
M. Wt: 500.6 g/mol
InChI Key: GDNRKNZEUOJKGG-UHFFFAOYSA-N
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Description

1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes two phenylethynyl groups and two ethoxy groups attached to the anthracene core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves multiple steps. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the phenylethynyl groups onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling process. The ethoxy groups can be introduced through etherification reactions using ethyl iodide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethynyl groups to phenylethylene groups.

    Substitution: Halogenation reactions can introduce halogen atoms into the anthracene core, altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Phenylethylene-substituted anthracenes.

    Substitution: Halogenated anthracenes with altered electronic properties.

Scientific Research Applications

1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is primarily related to its ability to absorb and emit light. The phenylethynyl groups enhance the compound’s conjugation, allowing it to absorb light at specific wavelengths and emit fluorescence. This property is exploited in various applications, including bioimaging and photodynamic therapy. The compound’s interaction with molecular targets and pathways is still under investigation, but its fluorescence properties are well-documented .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the presence of both ethoxy and phenylethynyl groups, which impart distinct electronic and photophysical properties. These properties make it suitable for specific applications in organic electronics and photodynamic therapy, where precise control over electronic properties is crucial.

Properties

CAS No.

53134-82-0

Molecular Formula

C34H28O4

Molecular Weight

500.6 g/mol

IUPAC Name

1,5-diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol

InChI

InChI=1S/C34H28O4/c1-3-37-29-19-11-17-27-31(29)33(35,23-21-25-13-7-5-8-14-25)28-18-12-20-30(38-4-2)32(28)34(27,36)24-22-26-15-9-6-10-16-26/h5-20,35-36H,3-4H2,1-2H3

InChI Key

GDNRKNZEUOJKGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C(C3=C(C2(C#CC4=CC=CC=C4)O)C(=CC=C3)OCC)(C#CC5=CC=CC=C5)O

Origin of Product

United States

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